S-4-(benzyloxy)benzyl ethanethioate
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Description
Molecular Structure Analysis
The molecular structure of “S-4-(benzyloxy)benzyl ethanethioate” consists of 16 carbon atoms, 16 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The average mass of the molecule is 272.36 Da.Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 387.9±35.0 °C at 760 mmHg, and a flash point of 162.4±16.0 °C . It also has a molar refractivity of 78.3±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 225.5±3.0 cm3 .Scientific Research Applications
Mechanisms of Bond Cleavage and Synthesis Applications
- Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin: This paper reviews the acidolysis mechanisms of lignin model compounds, highlighting the significance of γ-hydroxymethyl group presence and confirming the hydride transfer mechanism in benzyl-cation-type intermediates. Such insights could be relevant to understanding reactions involving similar organic compounds (T. Yokoyama, 2015).
Applications in Material Science and Biology
- Benzoxaboroles – Old Compounds with New Applications: This review covers benzoxaboroles, their synthesis, properties, and applications, highlighting their biological activity and potential as building blocks in organic synthesis. Given the structural similarities, research on compounds like "S-4-(benzyloxy)benzyl ethanethioate" could also find applications in these areas (Agnieszka Adamczyk-Woźniak et al., 2009).
Antioxidant Activity and Medicinal Chemistry
- Analytical Methods Used in Determining Antioxidant Activity: This paper reviews methods for determining antioxidant activity, an area of research that could apply to studying the properties of "this compound" if it possesses antioxidant characteristics (I. Munteanu & C. Apetrei, 2021).
Antimicrobial Agents and Drug Development
- Benzoxaborole Compounds for Therapeutic Uses: This article reviews the therapeutic applications of benzoxaborole derivatives, including their anti-bacterial, anti-fungal, and anti-inflammatory properties. Research on compounds like "this compound" might contribute to this field by providing new scaffolds for drug development (A. Nocentini et al., 2018).
Properties
IUPAC Name |
S-[(4-phenylmethoxyphenyl)methyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-13(17)19-12-15-7-9-16(10-8-15)18-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXWAEIXMMPSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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